3-Iodotetrahydrothiophene 1,1-dioxide

Description

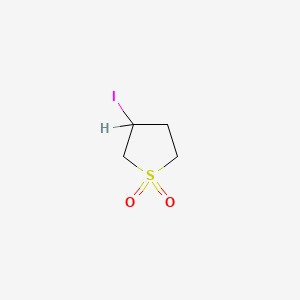

Structure

3D Structure

Properties

IUPAC Name |

3-iodothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOFTYIAIKDBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938133 | |

| Record name | 3-Iodo-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17236-22-5 | |

| Record name | Thiophene, tetrahydro-3-iodo-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017236225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 3 Iodotetrahydrothiophene 1,1 Dioxide

Reactions Involving the Carbon-Iodine Bond of 3-Iodotetrahydrothiophene 1,1-Dioxide

The carbon-iodine (C-I) bond in this compound is a key site for functionalization. The iodine atom can participate in a variety of reactions, including cross-coupling, nucleophilic substitution, and radical processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. youtube.com In this reaction, an organoboron compound, such as a boronic acid, couples with an organohalide in the presence of a palladium catalyst and a base. youtube.comnih.gov this compound can serve as the organohalide partner in such reactions, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the tetrahydrothiophene (B86538) 1,1-dioxide ring.

The general scheme for a Suzuki-Miyaura coupling involving this compound is as follows:

R-B(OH)₂ + I-C₄H₇SO₂ → R-C₄H₇SO₂ + HB(OH)₂ + I⁻ (where R represents an organic substituent)

A variety of conditions can be employed for these couplings, often utilizing catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base such as sodium carbonate or cesium carbonate. nih.govresearchgate.net The reaction is typically carried out in a solvent system like toluene/water or dioxane/water. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Phenyltetrahydrothiophene 1,1-dioxide | High |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 3-(4-Methylphenyl)tetrahydrothiophene 1,1-dioxide | Good |

| 2-Thienylboronic acid | PEPPSI-iPr | Cs₂CO₃ | Chlorobenzene | 3-(2-Thienyl)tetrahydrothiophene 1,1-dioxide | Moderate to Excellent |

The efficiency of the coupling can be influenced by factors such as the nature of the catalyst, the base, the solvent, and the substituents on the boronic acid. nih.govresearchgate.net

The carbon atom bonded to the iodine in this compound is electrophilic and can undergo nucleophilic substitution reactions. In these reactions, a nucleophile displaces the iodide ion, which is a good leaving group. libretexts.org This allows for the introduction of a wide range of functional groups containing heteroatoms like oxygen, nitrogen, and sulfur.

The general mechanism for nucleophilic substitution can be either Sₙ1 or Sₙ2, depending on the reaction conditions and the nature of the nucleophile. libretexts.org

Common Nucleophiles and Products:

Hydroxide (B78521) (OH⁻): Forms 3-hydroxytetrahydrothiophene 1,1-dioxide.

Alkoxides (RO⁻): Yields 3-alkoxytetrahydrothiophene 1,1-dioxides.

Amines (RNH₂): Produces 3-aminotetrahydrothiophene 1,1-dioxides.

Thiols (RSH): Results in 3-(alkylthio)tetrahydrothiophene 1,1-dioxides.

The reactivity in nucleophilic aromatic substitution (SₙAr) on related thiophene (B33073) systems has been studied, and it generally proceeds through a stepwise addition-elimination mechanism. nih.govresearchgate.net While this compound is not aromatic, the principles of nucleophilic attack on an electron-deficient carbon center are similar.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form a carbon-centered radical, especially under the influence of radical initiators or photolysis. nih.govlibretexts.org This radical can then participate in various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. mdpi.com

One common method for generating radicals from alkyl iodides is through the use of a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a tin hydride, such as tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical abstracts the iodine atom, generating the desired alkyl radical.

A typical radical reaction sequence might involve:

Initiation: Formation of the tributyltin radical from Bu₃SnH and AIBN.

Propagation:

Abstraction of the iodine atom from this compound by the tributyltin radical to form the 3-tetrahydrothiophenyl 1,1-dioxide radical.

Reaction of this carbon-centered radical with a trapping agent (e.g., addition to a double bond).

Regeneration of the tributyltin radical.

These radical reactions provide a pathway to form carbon-carbon bonds and introduce complex functionality under conditions that are often milder than ionic reactions. nih.gov

Reactivity Governed by the Sulfone Moiety

The sulfone group (SO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the adjacent carbon atoms.

The strong electron-withdrawing nature of the sulfone group acidifies the protons on the adjacent α-carbons (at the 2- and 5-positions). This allows for the formation of a stabilized carbanion upon treatment with a suitable base.

The resulting carbanion can then react with various electrophiles, allowing for alkylation, acylation, and other carbon-carbon bond-forming reactions at the positions adjacent to the sulfone.

Table 2: Reactions of Carbanions Adjacent to the Sulfone Group

| Base | Electrophile | Product |

| n-Butyllithium | Methyl iodide | 2-Methyl-3-iodotetrahydrothiophene 1,1-dioxide |

| Lithium diisopropylamide (LDA) | Benzyl bromide | 2-Benzyl-3-iodotetrahydrothiophene 1,1-dioxide |

| Sodium hydride | Acetyl chloride | 2-Acetyl-3-iodotetrahydrothiophene 1,1-dioxide |

Under certain conditions, the sulfone group can act as a leaving group in a process known as desulfinative functionalization. This often occurs after the sulfone has been used to facilitate a particular bond formation. For example, in some cross-coupling reactions, the sulfone moiety can be eliminated to generate a double bond.

This type of reactivity is particularly useful in multi-step syntheses where the sulfone is used to control stereochemistry or activate a specific position before being removed.

Ring-Opening and Ring-Closing Transformations of the Tetrahydrothiophene 1,1-Dioxide System

The tetrahydrothiophene 1,1-dioxide scaffold can be either cleaved or serve as a building block for the construction of more complex fused ring systems. While direct ring-opening of the saturated sulfolane (B150427) ring is not a common transformation under typical conditions due to its stability, reactions involving the substituents can lead to subsequent ring alterations. More prevalent are ring-closing reactions where the 3-iodo substituent plays a crucial role in the formation of new heterocyclic rings fused to the sulfolane core.

A significant application of di-substituted tetrahydrothiophene 1,1-dioxides is in the synthesis of fused heterocyclic systems. For instance, the condensation of 3,4-diaminothiophene (B2735483) derivatives with α-diones is a general and efficient route to produce 2,3-disubstituted thieno[3,4-b]pyrazines. nih.gov This suggests a potential pathway for this compound, where substitution of the iodine with an amino group, followed by introduction of a second amino group at the C4 position, would yield a precursor for similar cyclization reactions. The reaction of such a diamino-sulfolane derivative with an appropriate dicarbonyl compound would lead to the formation of a fused pyrazine (B50134) ring.

Furthermore, the synthesis of other fused systems, such as pyridazines, is also conceivable. The reaction of hydrazine (B178648) with dicarbonyl compounds is a standard method for forming the pyridazine (B1198779) ring. nih.gov A hypothetical transformation of this compound into a 3,4-dicarbonyl derivative could provide a substrate for cyclization with hydrazine, yielding a thieno[3,4-d]pyridazine 1,1-dioxide derivative.

The following table summarizes potential ring-closing reactions starting from derivatives of this compound to form fused heterocyclic systems.

| Starting Material Derivative | Reagent | Fused Heterocyclic Product |

| 3,4-Diaminotetrahydrothiophene 1,1-dioxide | α-Diketone | Thieno[3,4-b]pyrazine 1,1-dioxide |

| Tetrahydrothiophene-3,4-dione 1,1-dioxide | Hydrazine | Thieno[3,4-d]pyridazine 1,1-dioxide |

Functionalization of the Tetrahydrothiophene Core at Non-Iodinated Positions

The strong electron-withdrawing nature of the sulfone group in this compound significantly acidifies the protons on the α-carbons (the C2 and C5 positions). This enhanced acidity allows for deprotonation by a suitable base to form a carbanion, which can then react with various electrophiles. This provides a powerful method for introducing functional groups at positions not bearing the iodine atom.

The α-alkylation of sulfones is a well-established reaction. In the context of this compound, treatment with a strong base, such as an organolithium reagent, would generate an anion at either the C2 or C5 position. This anion can then be trapped by an alkyl halide to introduce an alkyl group. The regioselectivity of this reaction would be an important consideration, potentially influenced by steric hindrance from the iodine atom at the C3 position.

Palladium-catalyzed C-H functionalization reactions have emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H sites. nih.govnih.gov For this compound, such methods could potentially be employed to introduce aryl or other groups at the C2 and C5 positions. These reactions often proceed via a directed mechanism, where a coordinating group on the substrate directs the catalyst to a specific C-H bond. In the absence of a directing group, the inherent reactivity of the C-H bonds, influenced by the electronic effects of the sulfone and iodo groups, would determine the site of functionalization.

The following table outlines potential methods for the functionalization of the tetrahydrothiophene core at non-iodinated positions of this compound.

| Reaction Type | Position(s) | Reagents | Product |

| α-Alkylation | C2 and/or C5 | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | 2/5-Alkyl-3-iodotetrahydrothiophene 1,1-dioxide |

| Palladium-Catalyzed C-H Arylation | C2 and/or C5 | Aryl Halide, Palladium Catalyst, Base | 2/5-Aryl-3-iodotetrahydrothiophene 1,1-dioxide |

It is important to note that the concurrent reactivity of the carbon-iodine bond must be considered in these transformations. The choice of reagents and reaction conditions would be critical to selectively functionalize the desired position without affecting the iodo substituent, or to orchestrate a sequence of reactions involving both sites.

Mechanistic Investigations of Reactions Involving 3 Iodotetrahydrothiophene 1,1 Dioxide

Elucidation of Reaction Pathways for its Synthesis

While a definitive, single-step synthesis for 3-Iodotetrahydrothiophene 1,1-dioxide is not prominently documented, its preparation can be conceptualized through several plausible synthetic routes based on established chemical principles and the synthesis of analogous sulfolane (B150427) derivatives. researchgate.netnih.govresearchgate.net The common precursor for many substituted tetrahydrothiophene (B86538) 1,1-dioxides is 2,5-dihydrothiophene (B159602) 1,1-dioxide, also known as 3-sulfolene (B121364). nih.govutexas.edu

Pathway A: Iodination via an Enolate Intermediate A potential pathway could involve the iodination of an enolate generated from a ketone precursor. This would begin with 3-ketotetrahydrothiophene 1,1-dioxide. Treatment with a base would facilitate the formation of an enolate, which could then be trapped by an electrophilic iodine source such as molecular iodine (I₂) or N-Iodosuccinimide (NIS) to yield the 3-iodo-substituted product. The regioselectivity of this reaction would be directed by the position of the carbonyl group.

Pathway B: Addition-Elimination and Halogenation Sequence Another feasible approach starts from the readily available 3-sulfolene. nih.gov A sequence involving the following steps could be envisioned:

Isomerization: Base-catalyzed isomerization of 3-sulfolene to the more thermodynamically stable 2-sulfolene.

Halogenation: Reaction of 2-sulfolene with an iodinating agent. This could proceed via an addition reaction across the double bond, followed by the elimination of a hydrogen halide, or through a radical substitution mechanism at the allylic position, though controlling the regioselectivity might be challenging.

Pathway C: Transformation from a Functionalized Precursor A versatile method involves the synthesis of a functionalized tetrahydrothiophene 1,1-dioxide, which is then converted to the iodo-derivative. For instance, synthetic procedures leading to 3-aminotetrahydrothiophene 1,1-dioxides are known. nih.gov A similar strategy could be employed to introduce a hydroxyl group at the 3-position. This hydroxyl group could then be transformed into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an iodide ion via a nucleophilic substitution reaction (Sₙ2).

The table below summarizes these hypothetical, yet chemically sound, synthetic strategies.

| Pathway | Starting Material | Key Intermediates | Key Reactions |

|---|---|---|---|

| A: Enolate Iodination | 3-Ketotetrahydrothiophene 1,1-dioxide | Enolate | Enolate formation, Electrophilic iodination |

| B: Alkene Halogenation | 2,5-Dihydrothiophene 1,1-dioxide | 2-Sulfolene | Isomerization, Electrophilic/Radical iodination |

| C: Nucleophilic Substitution | 3-Hydroxytetrahydrothiophene 1,1-dioxide | 3-Tosyl(or Mesyl)tetrahydrothiophene 1,1-dioxide | Activation of hydroxyl group, Sₙ2 displacement with iodide |

Studies of Radical Intermediates in this compound Transformations

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a potential precursor for radical intermediates. Transformations involving this compound can be designed to proceed via a 3-sulfonyl-tetrahydrothienyl radical, whose stability and reactivity are influenced by the adjacent sulfone group.

Generation of the Radical Intermediate The primary pathway for generating a radical from this compound is the homolytic cleavage of the C–I bond. This can be initiated thermally, photochemically, or, most commonly, by using a radical initiator such as azobisisobutyronitrile (AIBN). The initiator decomposes to form primary radicals, which then abstract the iodine atom from the sulfone, generating the desired secondary alkyl radical at the C-3 position.

Key Radical Transformations Once formed, the 3-sulfonyl-tetrahydrothienyl radical can undergo several types of reactions:

Radical Dehalogenation: In the presence of a hydrogen-atom donor, such as tributyltin hydride (Bu₃SnH) or a thiol, the radical intermediate will abstract a hydrogen atom to yield the parent compound, tetrahydrothiophene 1,1-dioxide. This is a classic chain reaction involving initiation, propagation, and termination steps.

Intermolecular Addition: The radical can add to π-systems, such as alkenes or alkynes, forming a new C–C bond. This new radical adduct can then propagate the chain or be trapped, leading to more complex molecular architectures.

Redox Reactions: The radical intermediate could be involved in single-electron transfer (SET) processes, either being oxidized to a carbocation or reduced to a carbanion, depending on the reaction conditions and the presence of suitable redox agents.

The table below outlines the key steps in a typical radical dehalogenation reaction.

| Reaction Step | Description | Example Reactants/Products |

|---|---|---|

| Initiation | Generation of initiator radicals. | AIBN → 2 (CH₃)₂C(CN)• + N₂ |

| Propagation (Step 1) | Iodine atom abstraction from the substrate by a chain-carrying radical (e.g., Bu₃Sn•). | C₄H₇O₂SI + Bu₃Sn• → C₄H₇O₂S• + Bu₃SnI |

| Propagation (Step 2) | Hydrogen atom abstraction from the H-donor by the substrate radical to form the product and regenerate the chain-carrying radical. | C₄H₇O₂S• + Bu₃SnH → C₄H₈O₂S + Bu₃Sn• |

| Termination | Combination of any two radical species. | 2 Bu₃Sn• → Bu₃Sn-SnBu₃ |

Analysis of Transition States and Energetics in Reactivity

Understanding the reactivity of this compound requires a detailed analysis of the energy profiles of its reactions. Computational chemistry provides powerful tools for investigating the geometries and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov Such studies can elucidate reaction mechanisms and predict reactivity and selectivity.

Computational Methodologies Density Functional Theory (DFT) is a common method for modeling reaction pathways. By constructing a potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves optimizing the geometries of stationary points and calculating their energies. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (Eₐ), which is directly related to the reaction rate. nih.govresearchgate.net

Application to this compound For reactions involving this compound, computational analysis can provide key insights:

C–I Bond Cleavage: Calculations can determine the activation barriers for both homolytic (radical) and heterolytic (ionic) cleavage of the carbon-iodine bond. This would help predict whether reactions are more likely to proceed through radical or ionic intermediates under different conditions.

Nucleophilic Substitution: For Sₙ2 reactions, computational modeling can map the energy profile along the reaction coordinate, identifying the transition state where the nucleophile is partially bonded to the carbon atom and the iodide is partially detached. The calculated activation energy would provide a quantitative measure of the substrate's reactivity toward different nucleophiles.

Influence of the Sulfone Group: A primary focus of a computational study would be to quantify the electronic effect of the powerful electron-withdrawing sulfone group. This group is expected to destabilize an adjacent carbocation (at C-3) but stabilize a carbanion at the α-position (C-2). DFT calculations can precisely model the charge distribution and orbital interactions to explain these effects on the stability of intermediates and transition states. nih.gov

The following table summarizes how computational analysis can be applied to study the reactivity of this compound.

| Reaction Type | Computational Goal | Predicted Influence of Sulfone Group |

|---|---|---|

| Sₙ1 Reaction | Calculate energy of C-3 carbocation intermediate. | Destabilization of the carbocation, leading to a high activation barrier. |

| Sₙ2 Reaction | Calculate the energy of the pentacoordinate transition state. | Inductive electron withdrawal may increase the electrophilicity of C-3, potentially favoring attack. |

| Radical Reaction | Calculate the C-I bond dissociation energy (BDE). | Minimal direct electronic effect on the stability of the C-3 radical, but influences overall molecule polarity. |

| E2 Elimination | Calculate the energy of the transition state for proton abstraction at C-2 or C-4. | Strongly acidifies protons at C-2, favoring elimination pathways that involve deprotonation at this position. |

Influence of Catalysis on Reaction Mechanisms

Catalysis provides alternative, lower-energy pathways for chemical transformations, and this compound is a suitable substrate for various catalytic processes, particularly transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions Alkyl and aryl iodides are excellent electrophiles for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. youtube.comgoogle.com The mechanism for these reactions generally follows a common catalytic cycle.

The generalized catalytic cycle involving this compound (R-I) would be:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C–I bond of the sulfone. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate (R-Pd-I). The facility of this step is a key reason why iodo-compounds are highly reactive in these couplings.

Transmetalation (for Suzuki, etc.): In reactions like the Suzuki coupling, a second organometallic reagent (e.g., an organoboron compound, R'-BY₂) transfers its organic group (R') to the palladium center, displacing the iodide and forming a new intermediate (R-Pd-R'). This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups (R and R') on the palladium(II) center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the active palladium(0) catalyst, which re-enters the cycle.

Other Catalytic Systems Besides palladium, other transition metals like copper and nickel are also effective for cross-coupling reactions. For instance, copper catalysts are often used in Ullmann-type reactions for forming C–N, C–O, and C–S bonds with aryl and alkyl halides. researchgate.net The role of the catalyst in all cases is to provide a reaction pathway with significantly lower activation energies than the uncatalyzed process, enabling reactions to occur under milder conditions with higher efficiency and selectivity.

The table below details potential cross-coupling reactions for this substrate.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (R'-B(OR)₂) | Pd(0) complex + Base (e.g., K₂CO₃) | C-C (sp³-sp², sp³-sp³) |

| Sonogashira Coupling | Terminal alkyne (R'-C≡CH) | Pd(0) complex + Cu(I) co-catalyst + Base (e.g., Et₃N) | C-C (sp³-sp) |

| Heck Coupling | Alkene | Pd(0) complex + Base | C-C (sp³-sp²) |

| Buchwald-Hartwig Amination | Amine (R'₂NH) | Pd(0) complex + Strong Base (e.g., NaOᵗBu) | C-N |

Advanced Synthetic Applications of 3 Iodotetrahydrothiophene 1,1 Dioxide

Utility as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the C-I bond in 3-iodotetrahydrothiophene 1,1-dioxide makes it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the formation of intricate heterocyclic frameworks.

While direct palladium-catalyzed cross-coupling reactions on the saturated sulfolane (B150427) ring are less common, the functionalized sulfolane can serve as a precursor to unsaturated sulfolenes, which are then readily elaborated. The C-I bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. For instance, coupling with arylboronic acids can yield 3-aryltetrahydrothiophene 1,1-dioxides. Subsequent elimination of H₂O or other small molecules from these intermediates can lead to the formation of the corresponding sulfonyl-substituted thiophenes.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of thiophene (B33073) synthesis, this reaction has been optimized for coupling various bromothiophenes with cyclopropylboronic acid using a palladium(II) acetate (B1210297) and SPhos ligand system, achieving good to excellent yields. semanticscholar.org A similar strategy can be envisioned for this compound, where the iodo group serves as the reactive handle for coupling with a wide range of boronic acids.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 2-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | 2-Cyclopropylthiophene | Good | semanticscholar.org |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | 3-Cyclopropylthiophene | Good | semanticscholar.org |

| This compound (hypothetical) | Arylboronic acid | Pd catalyst | 3-Aryl-sulfonylthiophene | - | - |

This table includes representative examples of Suzuki-Miyaura couplings on thiophene substrates and a hypothetical application to this compound.

The construction of fused-ring systems containing a thiophene core is a significant area of research due to the prevalence of such motifs in materials science and medicinal chemistry. Palladium-catalyzed intramolecular C-H arylation represents a highly efficient method for creating these complex architectures. clockss.org This approach involves the formation of a carbon-carbon bond between an aryl halide and a C-H bond within the same molecule, leading to cyclization.

A notable example is the synthesis of tricyclic thiophene derivatives through the intramolecular C-H arylation of precursors derived from 3-(bromomethyl)thiophene. clockss.org In these reactions, the thiophene moiety is tethered to an aryl halide, and in the presence of a palladium catalyst and a base, cyclization occurs to form a fused ring system. The reaction conditions typically involve Pd(OAc)₂ as the catalyst, PPh₃ as the ligand, and a base such as K₂CO₃ in a high-boiling solvent like DMSO at elevated temperatures. clockss.org

This table showcases examples of palladium-catalyzed intramolecular C-H arylation for the synthesis of fused-ring systems.

Given its structure, this compound can be readily functionalized at the iodine-bearing carbon. For instance, attachment of an aryl group with a suitably positioned C-H bond would create a precursor ripe for intramolecular cyclization, leading to novel fused sulfone-containing polycycles.

Precursor in Stereoselective Synthesis of Chiral Sulfones

Chiral sulfones are increasingly recognized as important pharmacophores in drug discovery. nih.gov The development of stereoselective methods for their synthesis is therefore of high interest. While the direct asymmetric synthesis starting from this compound is not extensively documented, the sulfolane scaffold is a key feature in several asymmetric transformations.

One powerful strategy for accessing chiral sulfur-containing heterocycles is through asymmetric condensation reactions. For example, enantioenriched sulfinate esters have been synthesized via the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur functional groups. nih.gov

Another approach involves the asymmetric synthesis of trisubstituted tetrahydrothiophenes through a cascade sulfa-Michael/aldol reaction of 1,4-dithiane-2,5-diol (B140307) and α,β-unsaturated ketones, catalyzed by in situ generated chiral fluoride (B91410). nih.gov This method allows for the creation of multiple stereogenic centers with high enantioselectivity.

Furthermore, the synthesis of chiral 3-phenylsulfinyl-3-sulfolenes has been achieved with high enantiomeric excess through the oxidation of a sulfide (B99878) precursor using a chiral titanium complex. researchgate.net These chiral sulfolenes can then undergo further transformations, such as Diels-Alder reactions, to generate complex, enantiomerically enriched polycyclic systems. researchgate.net These examples highlight the potential for developing stereoselective methodologies based on the tetrahydrothiophene (B86538) 1,1-dioxide core.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. nih.gov The functional handles on this compound make it a promising candidate for incorporation into such reaction sequences.

A pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes has been developed via a one-pot Sonogashira-Glaser coupling-cyclization sequence. beilstein-journals.org This reaction utilizes a single Pd/Cu-catalyst system to couple iodo(hetero)arenes with an alkyne, followed by cyclization with a sulfur source to form the thiophene ring. The iodo-substituent on this compound could potentially allow it to participate in similar palladium-catalyzed multicomponent reactions, leading to the formation of highly substituted, sulfone-containing heterocycles. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Key Features | Reference |

| Pseudo Five-Component | Iodo(hetero)arenes, Alkyne, Sulfur source | Pd/Cu | 2,5-Di(hetero)arylthiophene | One-pot, high efficiency | beilstein-journals.org |

| Three-Component | Sulfuric chloride, Secondary amines, Arylboronic acids | Palladium | Sulfonamides | Redox-neutral | nih.gov |

| Three-Component | Nitroepoxides, Amines, Isothiocyanates | None | 2-Iminothiazoles | Catalyst-free, one-pot | nih.gov |

This table provides examples of multicomponent reactions for the synthesis of various heterocyclic compounds.

Applications in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uk The sulfolane scaffold of this compound provides a rigid, three-dimensional core that is desirable for creating libraries of sp³-rich fragments, moving away from the flat, aromatic compounds that have traditionally dominated screening collections. nih.gov

The reactive C-I bond can be exploited in a "build/couple/pair" strategy, a common approach in DOS. nih.gov In the "couple" phase, the iodo-sulfolane could be subjected to a variety of palladium-catalyzed cross-coupling reactions to attach different building blocks. In the "pair" phase, further transformations could be carried out to generate a library of compounds with diverse appendages and stereochemistry.

The application of DOS to generate libraries of fragments for fragment-based drug discovery (FBDD) is a particularly promising area. nih.gov The relatively small and rigid nature of the this compound core makes it an ideal starting point for the synthesis of a fragment library with diverse exit vectors for future optimization. A "Diversity Oriented Clicking" (DOC) approach, which utilizes SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, has been used to rapidly generate diverse libraries of lead-like compounds from sulfonyl fluoride hubs. nih.gov A similar strategy could be envisioned where derivatives of this compound serve as the central scaffold for library generation.

Computational and Theoretical Studies of 3 Iodotetrahydrothiophene 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

No specific DFT studies on the structural and electronic properties of 3-Iodotetrahydrothiophene 1,1-dioxide were found in the public domain. Such a study would typically involve the calculation of optimized molecular geometry, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution.

Prediction of Reactivity and Selectivity in Chemical Transformations

There is no available research that uses computational methods to predict the reactivity and selectivity of this compound in chemical transformations. These studies often employ DFT-based reactivity descriptors to understand the molecule's behavior in various reactions.

Conformation Analysis of the Tetrahydrothiophene (B86538) 1,1-Dioxide Ring System

While the conformational analysis of the parent tetrahydrothiophene 1,1-dioxide (sulfolane) ring is a topic of interest in computational chemistry, no specific conformational analysis of this compound has been published. The presence of the iodine atom at the 3-position would be expected to influence the conformational preferences of the five-membered ring, but without dedicated studies, these effects remain unquantified.

Future Directions in the Research of 3 Iodotetrahydrothiophene 1,1 Dioxide

Development of Novel and Highly Efficient Synthetic Routes

The accessibility of 3-Iodotetrahydrothiophene 1,1-dioxide is a critical prerequisite for its widespread use in organic synthesis. Future research will likely focus on the development of efficient and scalable synthetic routes. Current methodologies for the synthesis of functionalized sulfolanes can serve as a foundation for these investigations.

One promising approach involves the direct iodination of tetrahydrothiophene (B86538) 1,1-dioxide (sulfolane). While direct C-H functionalization of sulfolane (B150427) is challenging due to the electron-withdrawing nature of the sulfonyl group, recent advancements in C-H activation and halogenation methodologies could provide a viable pathway. The development of catalysts that can selectively activate the C-H bond at the 3-position would be a significant breakthrough.

Alternatively, multi-step synthetic sequences starting from commercially available precursors are a practical avenue for exploration. For instance, the synthesis could commence from 3-sulfolene (B121364), which can undergo various transformations. A potential route could involve the epoxidation of 3-sulfolene, followed by ring-opening with an iodide source. Another strategy could be the conversion of 3-aminotetrahydrothiophene 1,1-dioxide to the corresponding diazonium salt, which could then be subjected to a Sandmeyer-type iodination reaction.

The table below summarizes potential synthetic strategies for this compound.

| Starting Material | Key Transformation | Potential Reagents | Advantages | Challenges |

| Tetrahydrothiophene 1,1-dioxide | Direct C-H Iodination | N-Iodosuccinimide (NIS), I2/Oxidizing Agent | Atom economy, step efficiency | Low reactivity of C-H bonds, regioselectivity control |

| 3-Sulfolene | Epoxidation followed by Iodide Ring-Opening | m-CPBA, then NaI | Established transformations | Multiple steps, stereochemical control |

| 3-Aminotetrahydrothiophene 1,1-dioxide | Diazotization and Iodination | NaNO2/HCl, then KI | Utilizes a known precursor | Generation and handling of diazonium salts |

| 3-Hydroxy-tetrahydrothiophene 1,1-dioxide | Conversion to a good leaving group and substitution | PPh3/I2, SOCl2 then NaI | Standard organic transformations | Availability of starting material, potential for elimination |

Future efforts in this area should prioritize the development of methods that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The synthetic utility of this compound is intrinsically linked to the reactivity of the C-I bond. The position of the iodine atom alpha to the sulfonyl group is expected to significantly influence its chemical behavior. Future research should be directed towards a comprehensive exploration of its reactivity profile.

One key area of investigation will be its utility in cross-coupling reactions. The C-I bond should readily participate in various transition-metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This would allow for the introduction of a wide range of substituents at the 3-position of the sulfolane ring, providing access to a diverse library of novel compounds.

Furthermore, the potential for this compound to undergo radical reactions warrants investigation. The C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate a carbon-centered radical at the 3-position. This radical intermediate could then participate in various transformations, including additions to alkenes and alkynes, and cyclization reactions.

The electron-withdrawing nature of the sulfonyl group may also render the proton at the 3-position acidic, facilitating elimination reactions to form 2-sulfolene or 3-sulfolene under basic conditions. A thorough study of the conditions influencing elimination versus substitution will be crucial for its controlled application in synthesis.

Expansion of Synthetic Utility in Complex Molecule Construction

A primary goal for the future research of this compound is to establish its role as a versatile building block in the synthesis of complex molecules, including biologically active compounds and novel materials. The sulfolane scaffold is found in a number of pharmacologically active molecules, and the ability to functionalize it at the 3-position opens up new avenues for drug discovery. researchgate.net

Future work should focus on demonstrating the utility of this compound in the synthesis of intricate heterocyclic systems. For example, intramolecular coupling reactions of derivatives of this compound could lead to the formation of fused and spirocyclic ring systems containing the sulfolane moiety. These complex structures could exhibit unique biological activities or material properties.

The incorporation of the sulfolane unit can modulate the physicochemical properties of a molecule, such as its solubility, polarity, and metabolic stability. Therefore, this compound could be employed as a scaffold to which various pharmacophores are attached, allowing for the fine-tuning of the properties of drug candidates.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new transformations. Future research should employ a synergistic approach that combines experimental studies with computational modeling.

Experimental mechanistic studies could involve kinetic analysis of key reactions, trapping of reactive intermediates, and isotopic labeling studies. These experiments will provide valuable data on the reaction pathways and the nature of the transition states.

In parallel, computational studies, such as those employing Density Functional Theory (DFT), can provide detailed insights into the electronic structure of this compound and the energetics of various reaction pathways. markwideresearch.com Computational modeling can be used to predict the regioselectivity and stereoselectivity of reactions, rationalize experimental observations, and guide the design of new catalysts and reaction conditions. For example, calculations can help to understand the relative stabilities of radical, anionic, and cationic intermediates at the 3-position of the sulfolane ring.

The table below outlines potential areas of investigation using combined experimental and computational methods.

| Research Question | Experimental Approach | Computational Approach | Expected Outcome |

| Regioselectivity of C-H iodination | Product analysis under various conditions | Calculation of C-H bond dissociation energies | Understanding of directing effects for synthesis |

| Mechanism of cross-coupling reactions | Kinetic studies, catalyst screening | DFT modeling of catalytic cycles | Optimization of reaction conditions and catalyst design |

| Radical vs. ionic reaction pathways | Radical trapping experiments, photolysis studies | Calculation of bond cleavage energies and intermediate stabilities | Control over reaction outcomes |

| Conformational analysis of derivatives | NMR spectroscopy, X-ray crystallography | Molecular mechanics and DFT calculations | Correlation of structure with reactivity and biological activity |

By integrating experimental and computational approaches, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its rational application in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.